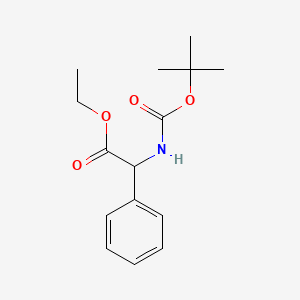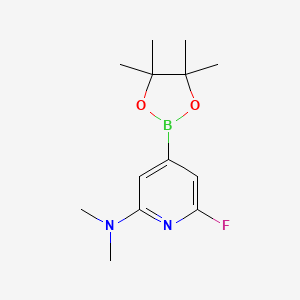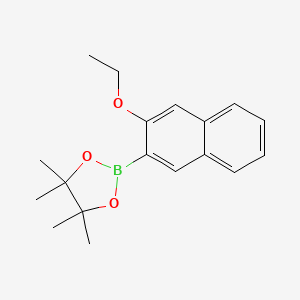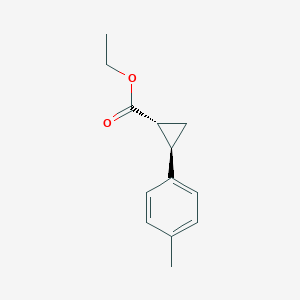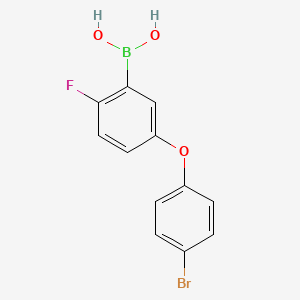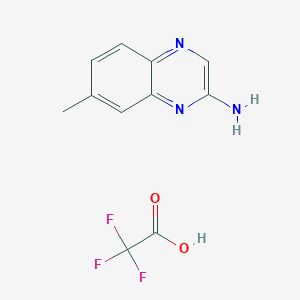
4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chlorophenyl group attached to the piperidine ring, which is further substituted with a hydroxyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with 3,3-dimethylbutan-2-one in the presence of a base to form the intermediate, which is then cyclized to form the piperidine ring. The final product is obtained by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-one.
Reduction: Formation of 4-(phenyl)-3,3-dimethylpiperidin-4-ol.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, it can modulate their activity and produce therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target receptor .
類似化合物との比較
Similar Compounds
Clocinizine: Another piperidine derivative with antihistamine properties.
Chlorcyclizine: A related compound used as an antihistamine.
Uniqueness
4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a hydroxyl group makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H19Cl2NO |
|---|---|
分子量 |
276.20 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-12(2)9-15-8-7-13(12,16)10-3-5-11(14)6-4-10;/h3-6,15-16H,7-9H2,1-2H3;1H |
InChIキー |
DJSROBMLHJSQIF-UHFFFAOYSA-N |
正規SMILES |
CC1(CNCCC1(C2=CC=C(C=C2)Cl)O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;[(13S,14S,17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14030937.png)

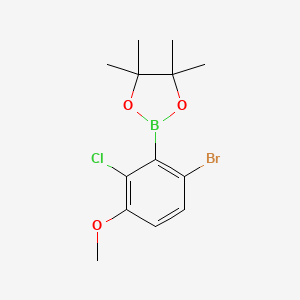
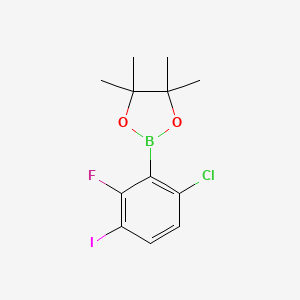
![5-(Chloromethyl)-N-(4-methoxybenzyl)thieno[2,3-D]thiazol-2-amine](/img/structure/B14030960.png)
